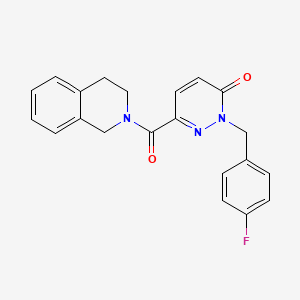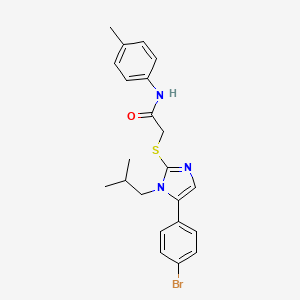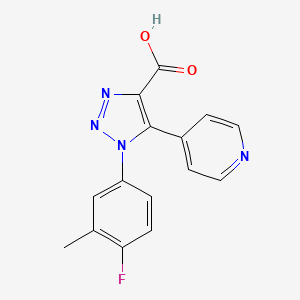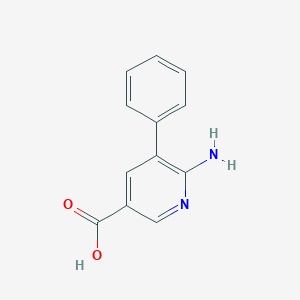
2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and tetrahydroisoquinoline moieties in its structure suggests that it may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.
Attachment of the Tetrahydroisoquinoline Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, neurological disorders, and cardiovascular diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The exact mechanism of action would depend on its specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor activity in the nervous system.
Affect Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 2-(4-chlorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorine atom in the 4-fluorobenzyl group can significantly alter the compound’s pharmacokinetic properties, such as:
- Increased Lipophilicity : Enhancing membrane permeability.
- Metabolic Stability : Fluorine can resist metabolic degradation, increasing the compound’s half-life.
- Binding Affinity : Fluorine can enhance binding interactions with biological targets.
This makes 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one potentially more effective or selective compared to its analogs.
属性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-7-5-15(6-8-18)13-25-20(26)10-9-19(23-25)21(27)24-12-11-16-3-1-2-4-17(16)14-24/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFRSAZLDRWALY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)



![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)
![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)
![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)
![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)
![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)
![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-(4-CHLOROPHENYL)-2-[8-(4-ETHOXYBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE](/img/structure/B2401054.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)


